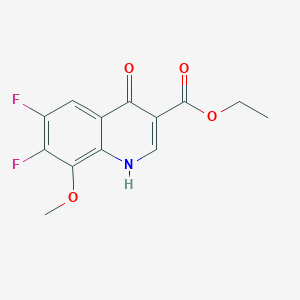

Ethyl 6,7-difluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate

説明

“Ethyl 6,7-difluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate” is a compound that belongs to the quinoline family . Quinoline is a versatile heterocyclic compound with applications in industrial and synthetic organic chemistry . It plays a significant role in medicinal chemistry as a scaffold for drug discovery .

Synthesis Analysis

The synthesis of quinoline derivatives involves a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are diverse. They include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis based on organometallic compounds . The specific reactions for “this compound” are not directly available.科学的研究の応用

Synthesis of Broad-Spectrum Antibacterial Agents

Ethyl 6,7-difluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate serves as a key intermediate in the synthesis of potent broad-spectrum antibacterial agents. For instance, it has been utilized in the optimized synthesis of isothiazoloquinolones, which are effective against clinically important resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA). The synthetic method reported by Hashimoto et al. (2007) is noteworthy for being free of chromatographic purification and suitable for large-scale production, illustrating the compound's pivotal role in creating antibiotics with significant clinical implications (Hashimoto et al., 2007).

Development of Antibacterial Quinolone Derivatives

The compound is also instrumental in the development of novel quinolone derivatives with antibacterial activity. Research by Lingaiah et al. (2012) on 7-trifluoromethyl-4-hydroxy quinoline-3-carboxylic acid ethyl ester, prepared from a similar precursor, showcases the synthesis of amino acid-functionalized quinolines. These derivatives exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains, indicating the compound's utility in expanding the arsenal of antibacterial agents (Lingaiah et al., 2012).

Exploration of Natural Products and Antibiotics

Further demonstrating its versatility, the compound has been explored in the context of natural products and antibiotics. For example, an ethyl acetate extract from Janibacter limosus delivered new natural products including a tetrahydroquinoline derivative, highlighting the potential of this compound-related compounds in discovering new antibiotics and natural products with biological activity against bacteria and fungi (Asolkar et al., 2004).

Facilitation of Chemical Synthesis Methods

The compound facilitates various chemical synthesis methods, enabling the production of structurally diverse quinolone derivatives. For instance, Matsuoka et al. (1997) detailed a practical synthesis approach for a key intermediate that opens up new avenues for synthesizing tricyclic quinolones, underscoring the compound's contribution to the field of chemical synthesis and the development of new pharmacological agents (Matsuoka et al., 1997).

作用機序

Target of Action

Fluorinated quinolines have been found to exhibit remarkable biological activity and have been used in medicine . They are often used as enzyme inhibitors and have shown antibacterial, antineoplastic, and antiviral activities .

Biochemical Pathways

Fluorinated quinolines can affect a variety of pathways due to their ability to inhibit different enzymes .

Result of Action

Enzyme inhibitors like fluorinated quinolines can disrupt normal cellular processes, leading to various effects depending on the specific enzymes they inhibit .

特性

IUPAC Name |

ethyl 6,7-difluoro-8-methoxy-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO4/c1-3-20-13(18)7-5-16-10-6(11(7)17)4-8(14)9(15)12(10)19-2/h4-5H,3H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNNGHWPJTUTPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C(=C(C=C2C1=O)F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-amino-1,3,6-trioxo-3,3a-dihydro-1H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(6H,11bH,11cH)-yl)-N-methylbenzamide](/img/structure/B2954553.png)

![6-methyl-N-(2-(4-methylpiperazin-1-yl)phenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2954557.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2954567.png)

![N-(4-(3-methoxypiperidin-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2954569.png)

![2-(chloromethyl)-6-methyl-5-(2-methylbutyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2954573.png)